

# Spectroscopic Data of 1-Propylcyclopentanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Propylcyclopentanol**

Cat. No.: **B158262**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Propylcyclopentanol**, a tertiary alcohol with applications in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The key spectroscopic data for **1-Propylcyclopentanol** are summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR (Proton NMR):** The <sup>1</sup>H NMR spectrum of **1-Propylcyclopentanol** exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment                 | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration |
|-----------------------------------|----------------------------------|--------------|-------------|
| -OH                               | ~1.35                            | Singlet      | 1H          |
| Cyclopentane (-CH <sub>2</sub> -) | ~1.60-1.75                       | Multiplet    | 8H          |
| Propyl (-CH <sub>2</sub> -)       | ~1.45-1.55                       | Multiplet    | 4H          |
| Propyl (-CH <sub>3</sub> )        | ~0.95                            | Triplet      | 3H          |

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment                 | Chemical Shift ( $\delta$ , ppm) |
|-----------------------------------|----------------------------------|
| C-OH (quaternary)                 | ~82.5                            |
| Propyl (-CH <sub>2</sub> -)       | ~45.5                            |
| Cyclopentane (-CH <sub>2</sub> -) | ~38.0                            |
| Cyclopentane (-CH <sub>2</sub> -) | ~24.0                            |
| Propyl (-CH <sub>2</sub> -)       | ~17.5                            |
| Propyl (-CH <sub>3</sub> )        | ~15.0                            |

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Propylcyclopentanol** shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.[\[1\]](#)

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibrational Mode              |
|--------------------------------|------------------|-------------------------------|
| ~3400 (broad)                  | O-H              | Stretching (alcohol)          |
| ~2950                          | C-H              | Stretching (alkane)           |
| ~1450                          | C-H              | Bending (alkane)              |
| ~1150                          | C-O              | Stretching (tertiary alcohol) |

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Propylcyclopentanol** provides information about its molecular weight and fragmentation pattern.[2][3]

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment                                 |
|----------------------------|------------------------|---------------------------------------------------|
| 128                        | Low                    | [M] <sup>+</sup> (Molecular Ion)                  |
| 110                        | Moderate               | [M - H <sub>2</sub> O] <sup>+</sup>               |
| 99                         | High                   | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> |
| 85                         | High                   | [M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> |
| 67                         | High                   | [C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>     |

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

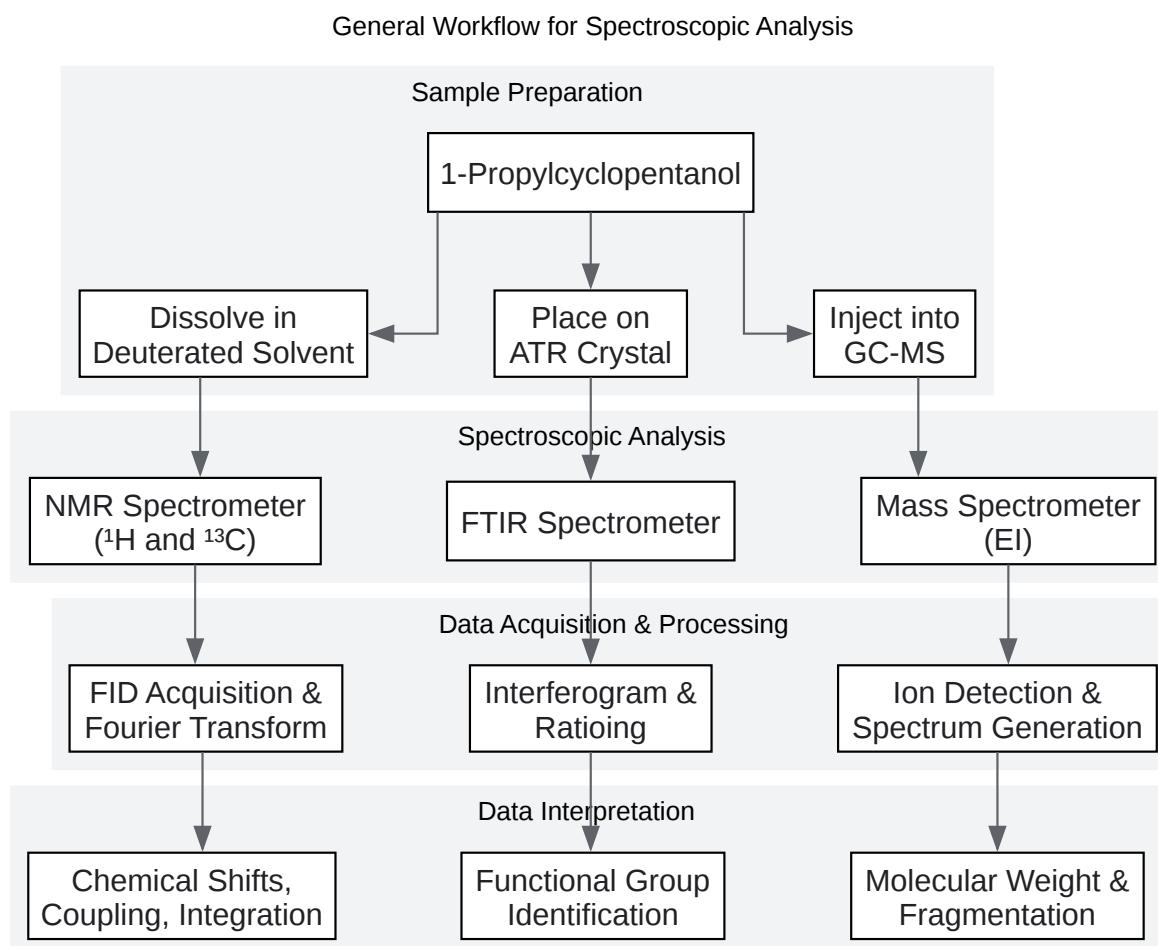
- Sample Preparation: Approximately 10-20 mg of **1-Propylcyclopentanol** is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  = 0.00 ppm).[4][5]
- Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR Acquisition: A standard proton pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled carbon pulse program is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is required

compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ . The spectral width usually covers 0-220 ppm.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

## Infrared (IR) Spectroscopy (FTIR-ATR)

- Sample Preparation: As **1-Propylcyclopentanol** is a liquid, a small drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.[6][7][8][9][10]
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal) is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is applied, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a spectral range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.


## Mass Spectrometry (MS) (Electron Ionization)

- Sample Introduction: For a volatile liquid like **1-Propylcyclopentanol**, a small amount of the sample is injected into the gas chromatograph (GC) inlet of a GC-MS system, which then introduces the vaporized sample into the mass spectrometer.[11][12][13][14]
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

- Detection: The abundance of each ion at a specific m/z is measured by a detector, generating the mass spectrum.

## Visualizations

The following diagrams illustrate the structure of **1-Propylcyclopentanol** and a general workflow for its spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of **1-Propylcyclopentanol**.

Caption: The chemical structure of **1-Propylcyclopentanol** with annotations of key spectroscopic features.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Propyl-1-cyclopentanol [webbook.nist.gov]
- 2. 1-Propyl-1-cyclopentanol [webbook.nist.gov]
- 3. 1-Propyl-1-cyclopentanol [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
- 10. edinst.com [edinst.com]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. tofwerk.com [tofwerk.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Analysis of volatile compounds by open-air ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 1-Propylcyclopentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b158262#spectroscopic-data-of-1-propylcyclopentanol-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)